Journal Name:Composites Science and Technology
Journal ISSN:0266-3538
IF:9.879
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/405929/description
Year of Origin:1985
Publisher:Elsevier BV
Number of Articles Per Year:483
Publishing Cycle:Semimonthly
OA or Not:Not
Ultrathin Defective Nanosheet Subunit ZnIn2S4 Hollow Nanoflowers for Efficient Photocatalytic Hydrogen Evolution
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-05-18 , DOI: 10.1002/sstr.202300091
Constructing hierarchical and ultrathin-structured metal sulfides is beneficial for achieving high-efficiency hydrogen evolution catalysts. Herein, ZnIn2S4 (ZIS) hollow nanoflowers (HNFs) composed of ultrathin nanosheets are creatively synthesized via a facile trisodium citrate-mediated and stirring-assisted solvothermal method. Experimental results reveal that the synergy effect of ethanol, trisodium citrate, and continuous stirring during solvothermal synthesis process play a significant role in optimizing microstructure as well as physicochemical properties of as-prepared ZIS samples. Importantly, the fabricated ZIS HNFs with the thinnest nanosheets (2.28 nm) manifest the highest average photocatalytic hydrogen generation rate of 301.5 μmol h−1, which is 2.3 times higher than that of the pristine ZIS microspheres composed of nanoparticles with Pt as the cocatalyst and triethanolamine (TEOA) as the sacrificial agent and outperforms most reported ZnIn2S4-based materials under similar testing conditions. Moreover, the optimized sample also shows a hydrogen generation rate of 0.53 μmol h−1.in pure water without any cocatalyst. This controllable agitation of the reaction mixture during the hydro/solvothermal synthesis process offers an eco-friendly and scalable approach for tuning the microstructure of nanomaterials with enhanced performance for various applications.
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Construction of Magnetic S-Doped CoWO4 Composite for Efficient and Selective Recovery of Gold from Wastewater via Adsorption–Reduction Pathway
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-06-27 , DOI: 10.1002/sstr.202300039
The design and synthesis of efficient adsorbents for the recovery of precious metals from secondary resources are of great environmental and economic significance. Herein, a magnetic sulfur-doped composite CoFe2O4@S–CoWO4 (CF@S–CoWO4) is developed through a hydrothermal synthesis method, which is used to selectively recover gold in aqueous media. Significantly, CF@S–CoWO4 exhibits the best overall performance with gold ions adsorption capacity (Qmax) and distribution coefficient (Kd) are 1049 mg g−1 and 4.4 × 106 mL g−1, respectively, which are much higher than those of other gold adsorption materials. The selectivity coefficients (K) toward other metal ions (Pd2+, Ca2+, Mg2+, Cd2+, Al3+, Li+, Ni+) are also higher, which suggests that CF@S–CoWO4 had a preferential selectivity for Au3+ in coexisting ion solutions. Moreover, the antianion interference of the composite follows the order: SO42− > PO43− > NO3− > CO32−, and it also shows very good reusability with adsorption efficiency at 81.78% after four repeated cycles. Based on characterizations and calculation, it is found that Au(III) mainly undergoes chelation and reduction reactions in the S sites in CF@S–CoWO4, which indicates the important role of S sites. Hence the CF@S–CoWO4 composite demonstrates a promising application for the recycling of gold ions from electronic wastewater.
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Constructing Novel Ternary Heterostructure of CeP5O14/WP/WS2 to Enhance Catalytic Activity for Hydrogen Evolution in a Full pH Range
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-04-22 , DOI: 10.1002/sstr.202300026
Tungsten sulfide (WS2), as a typical 2D layered material, is a promising electrocatalyst for the hydrogen evolution reaction (HER), while its low electrical conductivity, limited number of active sites, and inadequate intrinsic activity restrict its HER performance. Herein, the reasonable construction of cerium phosphate-modified tungsten phosphide/tungsten sulfide composite nanosheets with ternary heterostructure on carbon cloth (CeP5O14/WP/WS2/CC) as an efficient self-supported electrode for the HER is reported. Experimental results and theoretical analysis show that the CeP5O14 can promote the formation of WP to create rich WP/WS2 heterostructures and increase the number of oxygen vacancies in CeP5O14/WP/WS2/CC. Meanwhile, the 3D monolithic construction with more open spaces endows the CeP5O14/WP/WS2/CC with good conductivity, more exposed active sites, and high mass/electron transfer efficiency. More importantly, the synergy of CeP5O14, WP, and WS2 can efficiently tune the electronic state of the WP/WS2 heterostructure, thus optimizing the hydrogen adsorption Gibbs free energy and lowering the d-band center of the CeP5O14/WP/WS2/CC. As a result, the optimized CeP5O14/WP/WS2/CC electrode exhibits low overpotentials of 105, 154, and 119 mV at 10 mA cm−2 with small Tafel slopes of 52, 78, and 93 mV dec−1 in acidic, alkaline, and neutral electrolytes, respectively, surpassing most of the reported WS2-based HER electrocatalysts.
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Nano Organic Co-Crystal Scintillator for X-ray Imaging
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-04-29 , DOI: 10.1002/sstr.202200275
Traditional-metal-containing scintillators are widely used in X-ray imaging due to their efficient X-ray absorption and output of visible light. However, they suffer from heavy-metal toxicity, environmental stability, harsh preparation, and afterglow. Metal-free organic scintillators show a rising momentum, especially organic-halogen-containing molecules. Halogens are introduced to improve their X-ray absorption, but the resulting increase in spin–orbit coupling leads to significant delayed fluorescence or phosphorescence, affecting the response speed to X-rays. Moreover, there is still insufficient practice in fabricating microstructured organic scintillators for high spatial resolution of imaging. Herein, the preparation of nano organic co-crystals (t-Bpe-IFB co-crystal, abbreviated as BIC, t-Bpe for trans-1,2-bis(4-pyridyl)ethylene, and IFB for 1,3,5-trifluoro-2,4,6-triiodobenzene) and its application in X-ray imaging are explored. In contrast to previous single organic-halogen-containing molecules, BIC generates nanosecond-scale fluorescence through the charge-transfer state of the donor–acceptor. Its high iodine content ensures large X-ray absorption, strong radioluminescence, and a low detection limit of 85 nGyair s−1. The composite film made of nano-sized BICs and polydimethylsiloxane exhibits a high spatial resolution of 16.7 lp mm−1. Herein, the application of organic co-crystals is expanded and ideas are provided for the development of new scintillators.
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Metal–Organic Framework-Derived MnO Nanocrystals Embedded in a Spindle Carbon for Rechargeable Aqueous Zinc Battery with a Molten Hydrate Electrolyte
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-06-07 , DOI: 10.1002/sstr.202300071
Rechargeable aqueous zinc batteries (RAZBs) are emerging candidates for large-scale energy storage. However, the lack of high-capacity cathodes because of the electrostatic interactions between Zn2+ and cathode and the inferior electronic conductivity restricts their performance. The operating voltage limitation imposed by water is another barrier for RAZBs. Herein, manganese oxide (MnO) nanocrystals embedded in a spindle carbon matrix (MnO@C) synthesized from a metal–organic framework are used as a cathode. The uniform distribution of fine-sized MnO (≈100 nm) in the carbonized matrix (≈5 μm) and the intimate connection between them not only increase the utilization of electroactive material but also eliminate the use of conductive additive. By utilizing the molten hydrate electrolyte, ZnCl2·2.33H2O, a discharge voltage plateau approaching 1.60 V and a high reversible capacity of 106 mAh g−1 after 200 cycles are achieved. This research proposes an approach for affordable RAZBs to fulfill large-scale energy storage.
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Concentrated Laminate Structure in Dense MXene Monoliths Promises High-Capacity Sodium Storage
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-07-19 , DOI: 10.1002/sstr.202300143
MXenes have great potential as fast-charging anodes for sodium storage due to their excellent electrical conductivity, high pseudocapacitive charge storage, and large interlayer distance. The intercalation pseudocapacitance provided by the active sites within the laminate MXene nanosheets is generally the major contributor to their sodium-storage capacity. Thus, it is highly preferred to construct porous materials with abundant laminate structures to overcome the ion-diffusion limitation in MXene multilayer films and increase the accessible interlayer sites. Herein, the enhancement of laminate structures in a pre-assembled Ti3C2Tx network is achieved, under the effects of interlayer slipping of MXene nanosheets during capillary densification, and finally obtained a dense monolith with both high density (2.37 g cm−3) and high porosity (87.3 m2 g−1). This MXene anode material delivers a high capacity of 185 mAh g−1 and a superior rate performance of 55 mAh g−1 (5 A g−1). With improvement of both density and gravimetric capacity, this monolith has a high volumetric capacity of up to 200 mAh cm−3 at 1 A g−1 even after 2000 cycles. Herein, new insights are provided into the design of high-capacity MXene anodes for sodium-ion batteries and control of different 2D materials in compact structures.
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Editorial: Small-Structure Innovation of Catalysis Powers a Sustainable Future
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-06-13 , DOI: 10.1002/sstr.202300116
To tackle the grand twin challenges of sustainable energy supply and climate change, Small Structures of the advanced catalysts can play a central role in not only promoting the energy conversion such as green hydrogen production and energy storage, but also mitigating green-house gas threats for value-added fuel conversion. Catalysis, one of the most active and diversified research fields, is pivotal to achieving the zero-emission target in the coming decades. The significant advancements have been witnessed in material design, experimental technology, and fundamental knowledge. To document the state-of-the-art of these advances, this Special Issue features 7 research articles and 8 reviews, covering a broad spectrum of the advanced catalysis for renewable energy conversion and storage: electrocatalysis, photocatalysis, photoelectrocatalysis, and thermal catalysis. Focusing on water splitting reactions for green hydrogen production, there are three review articles about the design of new catalysts including 2D metal-organic frameworks (MOFs) (Q Zhang et al., DOI: 10.1002/sstr.202200109) and Ni-based MOFs (D H Taffa et al., DOI: 10.1002/sstr.202200263), and advances in in situ characterization platforms (J-F Li et al., DOI: 10.1002/sstr.202200201). Four research articles introduce new photocatalytic hydrogen processes based on mesoporous semiconductors (R Marschall et al., DOI: 10.1002/sstr.202200184) and 2D carbon nitride catalysts (L Wang et al., DOI: 10.1002/sstr.202200264), photoelectrochemical water oxidation using doped titania nanotubes (K Maeda et al., DOI: 10.1002/sstr.202200229), and porous carbon based electrocatalytic water splitting reactions (Y Yamauchi et al., DOI: 10.1002/sstr.202200235). B-Y Xia et al. present their perspectives on water splitting at a larger scale, discussing the challenges and strategies for proton-exchange-membrane-based water electrolyzers (DOI: 10.1002/sstr.202200130). To mitigate the carbon dioxide impact on our environment, H Jang and co-workers review single-atom catalyst design for electrocatalytic CO2 reduction (DOI: 10.1002/sstr.202200236), and R Xu et al. present a research article on the 2D covalent organic framework catalysts for CO2-to-CO conversion (DOI: 10.1002/sstr.202200233). J Scott's team focuses on the conversion of CO2 to valuable light olefins (DOI: 10.1002/sstr.202200285). Relating to the concept of catalytic process for value-added products, G Wu and co-workers present the electrochemical nitrate conversion to ammonia (DOI: 10.1002/sstr.202200202), whereas J Liang and co-workers provide a critical overview on the electrocatalytic ammonia oxidation reactions (DOI: 10.1002/sstr.202200266). In a research article, K Nakajima's team demonstrate their strategy to catalytic de-hydration of glucose to hydroxymethylfurfural (HMF) (DOI: 10.1002/sstr.202200224). By using the concept of synergistic catalysis, B-Q Li, Q Zhang, and co-workers investigate high-performing catalysts for an energy storage system of lithium-sulfur batteries (DOI: 10.1002/sstr.202200205). The guest editors do wish this special issue can shed light on the catalytic reaction mechanism and understanding of rational catalyst design in this fast-growing research field. We believe that the sustained research effort in rational Small Structure innovation would make big impact on sustainable energy supply and climate change.
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DNA Nanomaterials for Delivery of Clustered Regularly Interspaced Short Palindromic Repeats/Cas Systems
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-05-25 , DOI: 10.1002/sstr.202300086
The clustered regularly interspaced short palindromic repeats (CRISPR)/associated protein (CRISPR/Cas) system has been exploited as an efficient gene editing tool with precise site specificity and high efficiency; the delivery of the CRISPR/Cas system is critical for the efficacy of therapeutics and remains challenging. DNA nanomaterials are widely utilized as promising delivery carriers for gene agents because of their excellent molecular recognition capabilities, sequence programmability, and biocompatibility. Herein, recent advances in DNA nanomaterials for the delivery of CRISPR/Cas systems are summarized. Based on their construction strategy, DNA nanomaterial-based carriers are categorized as branched DNA-based nanostructures or rolling circle amplification (RCA)-based DNA nanostructures. Representative studies on the design of DNA nanomaterials as CRISPR/Cas system delivery carriers are highlighted. The current challenges and opportunities for the development of DNA nanomaterials for the delivery of CRISPR/Cas systems are also discussed. It is envisioned that with the development of DNA nanotechnology, DNA nanomaterials will open up new possibilities for CRISPR/Cas-based therapeutics.
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Characterization of Exogenous Sequence Fragments in Extracellular Vesicles from Human
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-05-18 , DOI: 10.1002/sstr.202200406
Extracellular vesicles (EVs) play crucial role in mediating intercellular communication. Small RNA is an important component in EVs. However, the proportion of small RNA sequencing (smRNA-seq) reads in EVs mapped to the human genome is much lower than that of cells, suggesting the existence of many nonhuman sequences in EVs. However, there is no systematic study on EV fragments unmapped to the human genome. Herein, using EV smRNA-seq data, the landscape of exogenous RNA cargoes in human EVs is portrayed. The results show the distribution of nonhuman sequence fragments in 1838 EV samples; an average of 21.82% of reads are unmapped to the human genome, and 12.33% are mapped to the collected exogenous reference sequences. Furthermore, the proportion of exogenous sequences in plasma EV samples is the lowest, while in the cell line EV samples, it is much higher, mainly from animals, bacteria, or contaminants. Exogenous sequences from plants are mainly from food, and the exogenous bacteria are mainly gut microbiota. Virus-derived sequences reflect the high prevalence of viruses in the population, such as herpesvirus and hepatitis virus. This study provides the first landscape of exogenous fragments in human EVs and implies diverse RNA sources in the human body.
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Internal Electric Field Enhancement by the I-Rich Surface of Highly Crystallized BiOI Nanosheets for Boosted Photocatalytic Degradation of Phenol
Composites Science and Technology ( IF 9.879 ) Pub Date: 2023-04-15 , DOI: 10.1002/sstr.202200380
Although the internal electric field (IEF) of bismuth oxyiodide (BiOI) is acknowledged as a potent driving force for efficient charge separation, enhancing the intensity of IEF remains a challenge. Herein, highly crystalline BiOI nanosheets with I-rich surface are employed to intensify IEF and direct the charge migration. In comparison to I-poor BiOI nanosheets, which possess Bi−O layer termination and I-defects, the I-rich BiOI demonstrates 62.5-fold improvement in IEF intensity to its well-developed high crystalline structure, and its IEF direction is reversed by the surface I-rich layers. This intensified IEF of I-rich BiOI induces numerous holes (h+) to migrate to the surface of primary exposed (001) facets and electrons (e−) to the lateral facets efficiently, resulting in efficient charge separation spatially. Additionally, the surface accumulates h+ and superoxide radicals and acts in synergy to enhance the photodegradation of phenol. The photocatalytic activity of the I-rich BiOI is found to be approximately fivefold and threefold higher than that of I-poor BiOI under full spectra and visible light, respectively. Herein, the manipulation of IEF through surface and bulk structure regulation of BiOI for efficient charge separation is discussed, expecting to rationally improve photocatalytic performances.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 MATERIALS SCIENCE, COMPOSITES 材料科学:复合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
18.10 187 Science Citation Index Science Citation Index Expanded Not
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